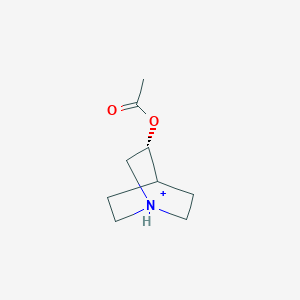
(-)-Aceclidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Aceclidine: is a cholinergic drug that acts as a muscarinic receptor agonist. It is primarily used in ophthalmology for the treatment of glaucoma and other eye conditions. The compound is known for its ability to reduce intraocular pressure by stimulating the muscarinic receptors in the eye, leading to increased outflow of aqueous humor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Aceclidine typically involves the reaction of tropinone with acetyl chloride in the presence of a base, such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound. The overall reaction can be summarized as follows:
- Tropinone + Acetyl Chloride → Intermediate
- Intermediate + Water → this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Aceclidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Aceclidine is used as a reference compound for studying the structure-activity relationships of muscarinic receptor agonists. It serves as a model compound for the development of new cholinergic drugs.
Biology: In biological research, this compound is used to study the physiological and pharmacological effects of muscarinic receptor activation. It helps researchers understand the role of muscarinic receptors in various biological processes.
Medicine: Medically, this compound is used in the treatment of glaucoma and other eye conditions. Its ability to reduce intraocular pressure makes it a valuable therapeutic agent in ophthalmology.
Industry: In the pharmaceutical industry, this compound is used as an active ingredient in eye drops and other formulations for the treatment of glaucoma. It is also used in the development of new drugs targeting muscarinic receptors.
Mécanisme D'action
Molecular Targets and Pathways: (-)-Aceclidine exerts its effects by binding to muscarinic receptors, which are a type of G protein-coupled receptor. Upon binding, the compound activates the receptor, leading to a series of intracellular signaling events. These events result in the contraction of the ciliary muscle in the eye, which increases the outflow of aqueous humor and reduces intraocular pressure.
Comparaison Avec Des Composés Similaires
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.
Carbachol: A cholinergic agonist that activates both muscarinic and nicotinic receptors.
Bethanechol: A muscarinic receptor agonist used to treat urinary retention.
Uniqueness: (-)-Aceclidine is unique in its specific action on muscarinic receptors in the eye, making it particularly effective for reducing intraocular pressure. Unlike some other cholinergic agonists, this compound has a more targeted effect, which reduces the risk of systemic side effects.
Propriétés
Formule moléculaire |
C9H16NO2+ |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
[(3R)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/p+1/t9-/m0/s1 |
Clé InChI |
WRJPSSPFHGNBMG-VIFPVBQESA-O |
SMILES isomérique |
CC(=O)O[C@H]1C[NH+]2CCC1CC2 |
SMILES canonique |
CC(=O)OC1C[NH+]2CCC1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















